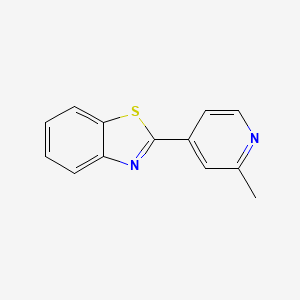
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is composed of a benzothiazole ring fused with a pyridine ring, which is substituted with a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-methyl-4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, halides, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions or proteins, altering their function and activity. The compound’s ability to modulate biological pathways makes it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
特性
CAS番号 |
64434-96-4 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC名 |
2-(2-methylpyridin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChIキー |
WRKMRNFZDIAXLI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















